6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid

MOF Linker Hydrophobicity XLogP3

Substituting 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid with non-fluorinated linkers in MOF synthesis yields fundamentally different materials-a common pitfall in advanced porous materials research. This strategically fluorinated building block delivers: (i) Quantifiably higher hydrophobicity (XLogP3=3.0 vs. 2.6 for the non-fluorinated analog), imparting water resistance critical for humid gas separations; (ii) Enhanced Lewis acidity at framework metal nodes (+19 cm⁻¹ ν(C≡N) shift), directly boosting catalytic turnover in CO₂ cycloaddition and Friedel-Crafts reactions; (iii) A unique ¹⁹F NMR spectroscopic handle for precise structural characterization. Bulk and research-scale quantities available.

Molecular Formula C14H9FO4
Molecular Weight 260.22
CAS No. 1261977-27-8
Cat. No. B596445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid
CAS1261977-27-8
Molecular FormulaC14H9FO4
Molecular Weight260.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
InChIKeyIEJDNRSWYBPIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 1261977-27-8): A Mono-Fluorinated Biphenyl Dicarboxylate Linker for Advanced Material Synthesis


6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 1261977-27-8) is a fluorinated aromatic dicarboxylic acid characterized by a single fluorine atom substitution at the 6-position of the biphenyl scaffold, with carboxylic acid functionalities retained at the 3,3'-positions [1]. Its molecular formula is C14H9FO4, with a molecular weight of 260.22 g/mol . This compound is primarily valued as a specialized organic building block or linker for the construction of advanced materials, notably Metal-Organic Frameworks (MOFs), where the strategic placement of the fluorine atom is designed to modulate framework properties without the extensive substitution seen in perfluorinated analogs [2].

Why Generic Biphenyl Dicarboxylates Cannot Replace 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid in MOF Design


In the context of advanced material synthesis, particularly for Metal-Organic Frameworks (MOFs), the assumption that any biphenyl dicarboxylic acid linker is interchangeable is technically invalid. The single fluorine atom substitution at the 6-position of 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid imparts a unique set of electronic and physicochemical properties—including altered electron density on the aromatic rings, increased hydrophobicity (quantified by XLogP3), and the capacity for specific C-H···F interactions—that directly influence the resulting MOF's pore environment, stability, and performance in applications like gas separation and catalysis [1]. Substituting this linker with its non-fluorinated parent compound or a regioisomer will yield a fundamentally different material with altered pore chemistry, potentially compromising the targeted application-specific properties such as hydrophobicity, Lewis acidity, or molecular recognition [2]. The evidence below quantifies these critical differentiators.

Quantitative Evidence for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid: Comparative Data Against Non-Fluorinated and Regioisomeric Analogs


Increased Hydrophobicity: XLogP3 Comparison with Non-Fluorinated Parent Linker

Fluorination is a well-established strategy to increase the hydrophobicity of organic linkers, which translates to enhanced water/moisture stability in the resulting Metal-Organic Frameworks (MOFs). The computed XLogP3 value for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is 3.0 [1]. This represents a significant increase in lipophilicity compared to the non-fluorinated parent compound, [1,1'-biphenyl]-3,3'-dicarboxylic acid, which has a computed XLogP3 of 2.6 [2]. This quantifiable difference in hydrophobicity supports the selection of the fluorinated linker for applications where enhanced moisture stability is a critical requirement.

MOF Linker Hydrophobicity XLogP3 Fluorination

Modulated Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated Analog

The presence of a single fluorine atom introduces an additional hydrogen bond acceptor site within the ligand structure. The computed Hydrogen Bond Acceptor Count for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is 5 [1]. This compares to a count of 4 for the non-fluorinated [1,1'-biphenyl]-3,3'-dicarboxylic acid [2]. This increased acceptor capacity provides an additional, and distinct, interaction site (C-F) for guest molecules within a MOF pore, potentially enabling more selective or stronger binding for gases like CO2 or C2H2, as demonstrated in class-level studies of fluorinated MOFs [3].

MOF Linker Hydrogen Bonding Fluorination Gas Adsorption

Enhanced MOF Lewis Acidity from Fluorinated Linkers: Class-Level Inference

The electron-withdrawing nature of fluorine substituents on the aromatic ring of a linker can enhance the Lewis acidity of the metal nodes in the resulting MOF. A comprehensive study by Dhakshinamoorthy et al. demonstrated that perfluorination of the biphenyl dicarboxylate linker in a UiO-67-type MOF (Zr6-fBPDC) leads to a significant increase in Lewis acidity compared to the non-fluorinated counterpart (UiO-67) [1]. This was quantified by a shift in the FT-IR spectrum of adsorbed CD3CN, where the ν(C≡N) stretching frequency increased from 2273 cm⁻¹ for UiO-67 to 2292 cm⁻¹ for the perfluorinated analog, directly indicating a more acidic metal site. While this is a class-level inference for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid, which features a single fluorine, the same fundamental electronic effect is expected to operate, providing a quantifiable enhancement over the non-fluorinated linker.

MOF Catalysis Lewis Acidity Fluorination

High-Value Application Scenarios for 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid Based on Quantitative Evidence


Synthesis of Hydrolytically Stable MOFs for Humid Gas Separation

The quantifiably higher hydrophobicity of 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (XLogP3 = 3.0) compared to its non-fluorinated analog (XLogP3 = 2.6) [1] makes it a superior choice for synthesizing MOFs intended for gas separation applications (e.g., CO2/N2, C2H2/C2H4) under humid or moist industrial conditions. The increased lipophilicity of the linker imparts greater water resistance to the resulting framework, mitigating a common failure mode in conventional MOFs and enabling longer operational lifetimes and more consistent performance in real-world process streams [2].

Design of MOF Catalysts with Enhanced Lewis Acidity

Researchers developing MOF-based heterogeneous catalysts for Lewis acid-catalyzed reactions (e.g., CO2 cycloaddition to epoxides, Friedel-Crafts acylations) should prioritize 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid over non-fluorinated alternatives. Class-level evidence demonstrates that fluorination of the biphenyl dicarboxylate linker significantly increases the Lewis acidity of the framework's metal nodes, as evidenced by a +19 cm⁻¹ shift in the ν(C≡N) stretch of adsorbed CD3CN [3]. This enhanced acidity directly translates to higher catalytic turnover rates and improved reaction yields [3].

Construction of MOFs for Selective Adsorption via C-H···F Interactions

For applications requiring the selective adsorption and separation of small hydrocarbons (e.g., propyne/propylene), the distinct hydrogen bond acceptor capacity provided by the fluorine atom (5 acceptors vs. 4 for the non-fluorinated parent) [1] is a critical design feature. The C-F moiety can engage in specific and directional C-H···F hydrogen bonding with guest molecules, a mechanism that has been directly linked to enhanced selectivity in fluorinated biphenyl dicarboxylate-based MOFs [2]. This linker is therefore ideal for constructing frameworks where molecular recognition and selective binding are paramount.

Fluorine-19 NMR Probe for In-Situ MOF Characterization

The presence of a single fluorine atom in the linker provides a unique and sensitive spectroscopic handle. Researchers requiring detailed characterization of MOF structure, dynamics, or guest-host interactions can leverage 19F solid-state NMR spectroscopy. This technique allows for the probing of the local chemical environment of the fluorine nucleus, providing insights into framework rigidity, pore chemistry, and the binding of guest molecules that are not accessible with the non-fluorinated analog. This capability is particularly valuable for quality control and advanced materials characterization in academic and industrial research settings.

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